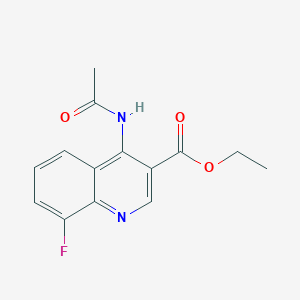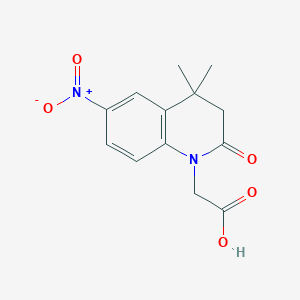![molecular formula C15H22O3Si B11848669 2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 87505-92-8](/img/structure/B11848669.png)
2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone is an organic compound that belongs to the class of cyclobutanones. It is characterized by the presence of a cyclobutanone ring substituted with a methoxy(phenyl)methyl group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methoxy(phenyl)methyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with trimethylsilyl chloride to obtain the final product. The reaction conditions typically involve:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The methoxy(phenyl)methyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanones.
Wissenschaftliche Forschungsanwendungen
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methoxy(phenyl)methyl)cyclobutanone: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
2-((Trimethylsilyl)oxy)cyclobutanone: Lacks the methoxy(phenyl)methyl group, leading to distinct chemical behavior.
Cyclobutanone: The parent compound without any substituents, exhibiting different reactivity.
Uniqueness
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the presence of both methoxy(phenyl)methyl and trimethylsilyl groups These substituents impart specific reactivity and properties to the compound, making it valuable in various synthetic and research applications
Eigenschaften
CAS-Nummer |
87505-92-8 |
|---|---|
Molekularformel |
C15H22O3Si |
Molekulargewicht |
278.42 g/mol |
IUPAC-Name |
2-[methoxy(phenyl)methyl]-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C15H22O3Si/c1-17-14(12-8-6-5-7-9-12)15(11-10-13(15)16)18-19(2,3)4/h5-9,14H,10-11H2,1-4H3 |
InChI-Schlüssel |
UECQJMMDAXSUEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)C2(CCC2=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



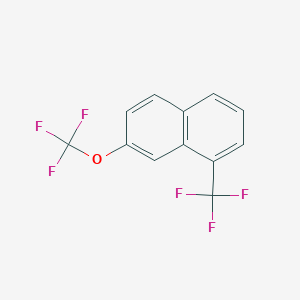
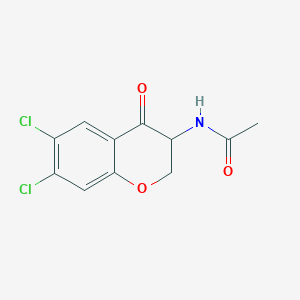
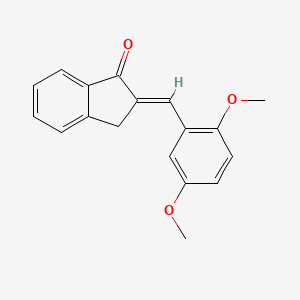
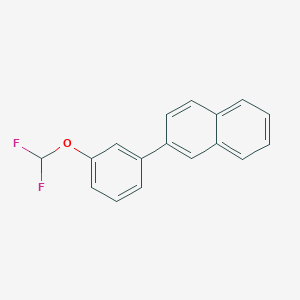
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)

![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
